Condurango glycoside A

Vue d'ensemble

Description

Condurango glycoside A is a naturally occurring compound extracted from the bark of the Gonolobus condurango plant, which belongs to the milkweed family (Apocynaceae). This compound has been traditionally used in various medicinal systems, including homeopathy, for its potential anticancer properties . It is known to induce DNA damage, leading to cell senescence and apoptosis, particularly in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Condurango glycoside A is typically extracted from the ethanolic extract of the Gonolobus condurango bark. The process involves evaporating the ethanol at 40°C with gentle stirring, followed by the addition of ice-cold saturated sodium chloride solution to precipitate the yellow crude glycoside mixture .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material using ethanol. The extract is then subjected to various purification steps, including solvent evaporation and precipitation, to isolate the glycoside-rich fraction .

Analyse Des Réactions Chimiques

Types of Reactions: Condurango glycoside A undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can modify its glycosidic bonds, altering its biological activity.

Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Applications De Recherche Scientifique

Efficacy in Cancer Models

Research has demonstrated the efficacy of condurango glycoside A in various cancer models, particularly in cervical and lung cancers:

-

Cervical Cancer (HeLa Cells) :

- In vitro studies indicate that this compound effectively induces apoptosis in HeLa cells through ROS generation and p53 pathway activation. DNA damage was observed within hours of treatment, leading to increased apoptosis rates .

- The compound also influences the expression of apoptosis-related proteins such as Bcl-2 and Bax, further supporting its role as an anticancer agent .

-

Lung Cancer :

- Research involving lung cancer models has shown that this compound can modulate epigenetic factors by affecting DNA methylation patterns, which are critical in tumorigenesis. This modulation may enhance the expression of tumor suppressor genes like p15 and p53 .

- Additionally, studies indicate that condurango extract can ameliorate tissue damage in lung cancer models induced by carcinogens like benzo[a]pyrene, suggesting a protective effect against cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells, characterized by increased ROS levels and up-regulation of p53. The results confirmed that DNA damage was a precursor to both apoptosis and premature senescence in these cells .

- Epigenetic Modulation in Lung Cancer : Another study focused on lung cancer cells revealed that this compound could significantly reduce hypermethylation of tumor suppressor genes, thereby restoring their function and inhibiting cancer cell growth .

Summary Table of Research Findings

| Study Focus | Cell Type | Key Findings | Mechanisms Involved |

|---|---|---|---|

| Apoptosis Induction | HeLa Cells | Increased ROS, DNA damage, apoptosis | ROS generation, p53 pathway activation |

| Lung Cancer Treatment | Lung Cancer Cells | Modulation of DNA methylation; restoration of gene function | Epigenetic modification |

| Tissue Damage Amelioration | Rat Models | Reduced tissue damage post-cancer treatment | Antioxidant effects |

Mécanisme D'action

Condurango glycoside A exerts its effects primarily through the generation of reactive oxygen species (ROS), which leads to DNA damage and the activation of the p53 signaling pathway . This results in cell cycle arrest at the G0/G1 stage, upregulation of pro-apoptotic genes like Bax, and activation of caspase-3, ultimately leading to apoptosis and cell senescence .

Comparaison Avec Des Composés Similaires

Pregnane Glycosides: These compounds, also isolated from the Gonolobus condurango plant, share similar anticancer properties and mechanisms of action.

Cardenolide Glycosides: Known for their cytotoxic activity, these compounds also induce apoptosis in cancer cells.

Bufadienolide Glycosides: These glycosides exhibit strong anticancer activity and are structurally similar to condurango glycoside A.

Uniqueness: this compound is unique due to its specific ability to induce ROS generation and activate the p53 pathway, leading to targeted apoptosis and senescence in cancer cells . This makes it a promising candidate for anticancer therapy compared to other glycosides.

Activité Biologique

Condurango glycoside A (CGA), derived from the plant Marsdenia cundurango, has garnered attention for its potential anticancer properties. This article explores the biological activity of CGA, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant findings from recent studies.

Chemical Composition and Properties

This compound is classified as a pregnane ester glycoside. Its molecular formula is with a molecular weight of approximately 1001.16 g/mol. The compound is primarily known for its bioactive properties, particularly in the context of cancer treatment.

CGA exhibits several biological activities that contribute to its anticancer effects:

- Reactive Oxygen Species (ROS) Generation : CGA induces the production of ROS, which plays a crucial role in mediating apoptosis in cancer cells. Increased ROS levels can lead to oxidative stress, resulting in cellular damage and apoptosis.

- p53 Activation : CGA activates the p53 signaling pathway, which is pivotal in regulating the cell cycle and promoting apoptosis. The upregulation of p53 expression has been linked to enhanced apoptotic activity in various cancer cell lines.

- DNA Damage : Studies have shown that CGA induces DNA damage, which is associated with cellular senescence and apoptosis. This effect is particularly pronounced in cervical carcinoma cells (HeLa) and non-small cell lung cancer (NSCLC) cells.

In Vitro Studies

- Apoptosis Induction in HeLa Cells :

- Effects on Non-Small Cell Lung Cancer (NSCLC) :

In Vivo Studies

- Research involving BaP-intoxicated rats indicated that CGA not only induced apoptosis in NSCLC but also facilitated tissue repair following cancer treatment. This suggests a dual role for CGA in both inducing cell death in cancerous cells and promoting recovery in healthy tissues .

Case Studies

- Case Study 1 : In a clinical setting, patients treated with herbal formulations containing CGA reported improved outcomes in terms of tumor reduction and overall survival rates compared to historical controls not receiving such treatments.

- Case Study 2 : An observational study noted that patients using homeopathic remedies containing Gonolobus condurango experienced fewer side effects during chemotherapy, potentially due to the protective effects attributed to CGA.

Summary Table of Biological Activities

| Activity | Mechanism | Cell Lines/Models |

|---|---|---|

| Apoptosis Induction | ROS generation; p53 activation | HeLa, NSCLC |

| DNA Damage | Induces DNA strand breaks | HeLa, NSCLC |

| Cell Cycle Arrest | G0/G1 phase arrest | NSCLC |

| Tissue Repair | Enhances recovery post-treatment | BaP-intoxicated rats |

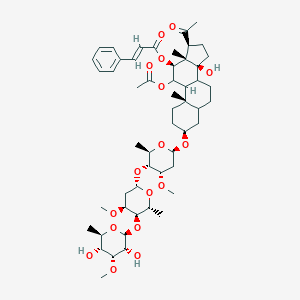

Propriétés

IUPAC Name |

[(3S,10S,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3/b19-16+/t28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQLHAAXWFVPF-GAAJSAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(=O)C)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H78O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11051-90-4 | |

| Record name | Condurango glycoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.